molecular formula C10H9BrO4 B13576555 Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate

Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate

Cat. No.: B13576555
M. Wt: 273.08 g/mol
InChI Key: KWNJKNUYQBAZFV-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of brominated phenols It is characterized by the presence of a bromine atom, a hydroxyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate typically involves the bromination of a phenolic precursor followed by esterification. One common method involves the bromination of 2-hydroxyacetophenone using bromine in the presence of a suitable solvent like acetic acid. The resulting brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign reagents and solvents is often preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active phenolic compound which can further interact with cellular targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-2-hydroxybenzoate: Similar structure but with a carboxylate group instead of an ester.

    (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one: Contains a dimethylamino group and an enone moiety.

    Methyl 4-bromo-3-hydroxythiophene-2-carboxylate: Contains a thiophene ring instead of a phenyl ring.

Uniqueness

Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

IUPAC Name

methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C10H9BrO4/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4,12H,5H2,1H3

InChI Key

KWNJKNUYQBAZFV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=C(C=C(C=C1)Br)O

Origin of Product

United States

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